An In-Depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
A comprehensive exploration of a novel scaffold for potential therapeutic applications.
Foreword
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that can address unmet medical needs. Within this context, the pyrrolidinone core has emerged as a privileged scaffold, forming the structural basis of a diverse array of biologically active compounds. This guide focuses on a specific, yet under-explored derivative, 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid . While direct, extensive research on this particular molecule is not widely published, this document aims to provide a comprehensive technical overview by extrapolating from structurally related compounds and foundational chemical principles. By examining the synthesis, physicochemical properties, and potential biological activities of analogous structures, we can construct a predictive framework for understanding and exploring the therapeutic potential of this compound.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It seeks to provide a foundational understanding that can inform future research directions, from initial synthesis and characterization to the design of sophisticated biological assays. We will delve into the synthetic rationale, potential mechanisms of action, and the experimental workflows necessary to validate its therapeutic promise.
Table of Contents
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Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
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Significance in Medicinal Chemistry
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Structural Features and Physicochemical Properties
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Synthesis of 1-(4-Substituted)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
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General Synthetic Strategies
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Proposed Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
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Physicochemical and Structural Characterization
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Predicted Properties
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Analytical Techniques for Structural Elucidation
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Potential Biological Activities and Therapeutic Targets
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Anticancer and Antimicrobial Potential of Related Compounds
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Neurological and Other Potential Applications
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Experimental Protocols and Methodologies
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General Synthesis Protocol
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In Vitro Biological Screening Assays
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References
Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
Significance in Medicinal Chemistry
The 5-oxopyrrolidine-3-carboxylic acid backbone is a versatile building block in the synthesis of new chemical entities with potential therapeutic value. Its rigid, cyclic structure, combined with the presence of a carboxylic acid and a lactam, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. A notable example of a drug containing the pyrrolidinone ring is Levetiracetam, an anti-epileptic medication, which underscores the neurological potential of this scaffold.
Structural Features and Physicochemical Properties
The core structure of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a close analog, possesses a molecular formula of C11H10ClNO3 and a molecular weight of approximately 239.66 g/mol .[1] The presence of the carboxylic acid group imparts acidic properties and provides a handle for forming salts or esters to modulate solubility and pharmacokinetic profiles. The lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The substituent at the 1-position of the pyrrolidinone ring plays a crucial role in determining the biological activity of the molecule.
Synthesis of 1-(4-Substituted)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
General Synthetic Strategies
The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids typically involves the reaction of a primary amine with itaconic acid.[2][3] This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring. The reaction is often carried out in a suitable solvent, such as water or an alcohol, and may be heated to drive the reaction to completion.[2]
Proposed Synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
Based on established synthetic routes for analogous compounds, a plausible synthesis for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid would involve the reaction of 4-chlorophenethylamine with itaconic acid.
Reaction Scheme:
A proposed synthetic route.
This reaction would likely be performed under reflux in a suitable solvent to afford the desired product. Purification could be achieved through recrystallization or column chromatography.
Physicochemical and Structural Characterization
Predicted Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C13H14ClNO3 | - |
| Molecular Weight | ~267.7 g/mol | - |
| XlogP (predicted) | ~1.5 - 2.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Analytical Techniques for Structural Elucidation
The structure of the synthesized compound would be confirmed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the overall structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the lactam C=O stretch.
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Elemental Analysis: To confirm the elemental composition of the synthesized molecule.
Potential Biological Activities and Therapeutic Targets
The biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring. Research on various analogs suggests a broad range of potential therapeutic applications.
Anticancer and Antimicrobial Potential of Related Compounds
Numerous studies have demonstrated the promising anticancer and antimicrobial activities of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives. For instance, derivatives bearing a 1-(4-acetamidophenyl) substituent have been synthesized and evaluated for their anticancer and antimicrobial properties.[2] Similarly, 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potential as scaffolds for developing novel antimicrobial and anticancer agents.[6][7] Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antioxidant activity.[3][8] The presence of the 4-chlorophenethyl group in our target molecule could impart lipophilicity, potentially enhancing cell permeability and interaction with biological targets.
Neurological and Other Potential Applications
Given that the pyrrolidinone scaffold is present in neurological drugs, it is plausible that 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid could exhibit activity in the central nervous system. Further research would be needed to explore its potential effects on neurotransmitter systems or ion channels. Additionally, some quinoline-3-carboxylic acid derivatives containing a pyrrolidinyl moiety have been investigated as antibacterial agents, suggesting another avenue for exploration.[9]
Experimental Protocols and Methodologies
General Synthesis Protocol
The following is a generalized, step-by-step protocol for the synthesis of 1-(4-substituted)-5-oxopyrrolidine-3-carboxylic acids, which can be adapted for the target compound.
Workflow for Synthesis and Purification:
A generalized synthetic and purification workflow.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).
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Amine Addition: Add an equimolar amount of 4-chlorophenethylamine to the solution.
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Reaction: Heat the reaction mixture to reflux and maintain for a period of 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
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Isolation: Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.
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Purification: Further purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.
In Vitro Biological Screening Assays
To evaluate the therapeutic potential of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, a panel of in vitro assays would be essential.
Initial Screening Cascade:
A proposed initial in vitro screening cascade.
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Anticancer Activity: The compound can be screened against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays such as the MTT or SRB assay to determine its cytotoxic effects.
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Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compound can be determined against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution methods.
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Antioxidant Activity: The antioxidant potential can be assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Future Directions and Conclusion
While direct experimental data on 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is currently limited in the public domain, the foundational knowledge of the 5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives provides a strong basis for future investigation. The synthetic route is straightforward, and the potential for diverse biological activity is significant, particularly in the areas of oncology and infectious diseases.
Future research should focus on the successful synthesis and thorough characterization of this molecule. A comprehensive biological evaluation, including in vitro and potentially in vivo studies, will be crucial to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its pharmacological properties.
References
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
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Domracheva, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]
- Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
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Jasinskas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid. [Link]
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PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
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PubChem. 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
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Šačkus, A., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(11), 1481. [Link]
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